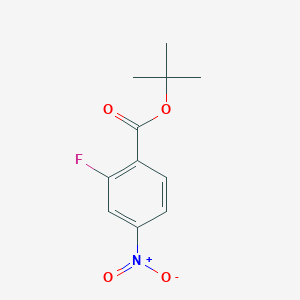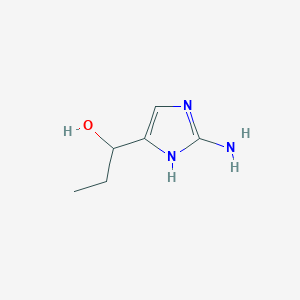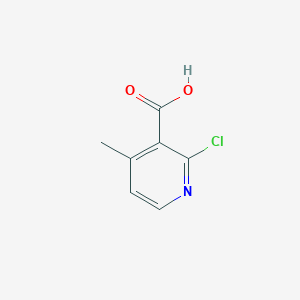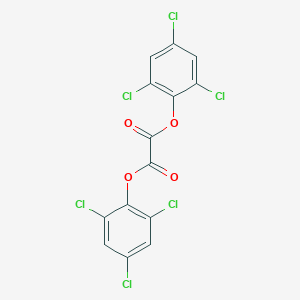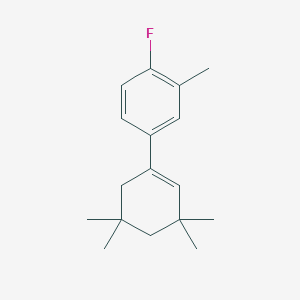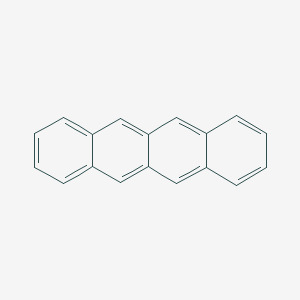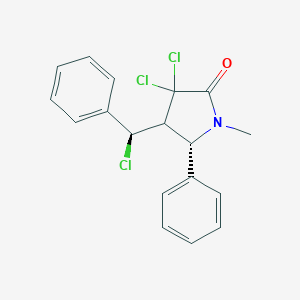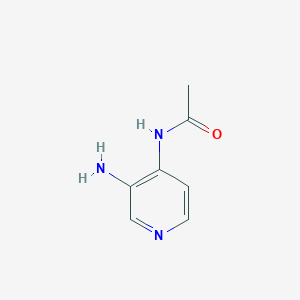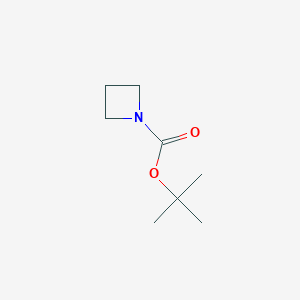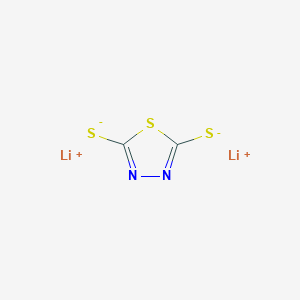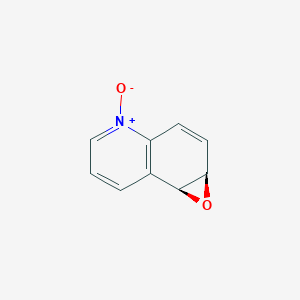
(+-)-cis-5,6-Epoxy-5,6-dihydroquinoline N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+-)-cis-5,6-Epoxy-5,6-dihydroquinoline N-oxide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is a derivative of quinoline, a heterocyclic aromatic compound, and has been studied for its unique properties and potential uses.
Mécanisme D'action
The mechanism of action of (+-)-cis-5,6-Epoxy-5,6-dihydroquinoline N-oxide is not fully understood, but it is thought to involve the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, (+-)-cis-5,6-Epoxy-5,6-dihydroquinoline N-oxide can induce DNA damage and trigger apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that (+-)-cis-5,6-Epoxy-5,6-dihydroquinoline N-oxide can induce apoptosis in cancer cells, but it has also been shown to have other biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for use as an antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (+-)-cis-5,6-Epoxy-5,6-dihydroquinoline N-oxide is its relatively simple synthesis method, which makes it readily available for use in lab experiments. However, one limitation is that the compound is not very stable and can decompose over time, making it difficult to work with.
Orientations Futures
There are several potential future directions for research on (+-)-cis-5,6-Epoxy-5,6-dihydroquinoline N-oxide. One area of interest is in developing more stable derivatives of the compound that can be used in a wider range of applications. Another area of interest is in studying the mechanism of action of the compound in more detail to better understand its potential uses in cancer therapy and other areas of research. Finally, there is potential for the compound to be used in combination with other drugs or therapies to enhance its effectiveness and reduce side effects.
Méthodes De Synthèse
The synthesis of (+-)-cis-5,6-Epoxy-5,6-dihydroquinoline N-oxide involves the oxidation of the corresponding quinoline derivative with hydrogen peroxide and a vanadium catalyst. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields.
Applications De Recherche Scientifique
(+-)-cis-5,6-Epoxy-5,6-dihydroquinoline N-oxide has been studied for its potential applications in various areas of research. One of the primary areas of interest is in the field of medicinal chemistry, where the compound has shown promising results as an anti-cancer agent. Studies have shown that (+-)-cis-5,6-Epoxy-5,6-dihydroquinoline N-oxide can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
142044-38-0 |
|---|---|
Nom du produit |
(+-)-cis-5,6-Epoxy-5,6-dihydroquinoline N-oxide |
Formule moléculaire |
C9H7NO2 |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
(1aR,7bS)-4-oxido-1a,7b-dihydrooxireno[2,3-f]quinolin-4-ium |
InChI |
InChI=1S/C9H7NO2/c11-10-5-1-2-6-7(10)3-4-8-9(6)12-8/h1-5,8-9H/t8-,9+/m1/s1 |
Clé InChI |
BMGFWYLOLFXQFE-BDAKNGLRSA-N |
SMILES isomérique |
C1=CC2=C(C=C[C@@H]3[C@H]2O3)[N+](=C1)[O-] |
SMILES |
C1=CC2=C(C=CC3C2O3)[N+](=C1)[O-] |
SMILES canonique |
C1=CC2=C(C=CC3C2O3)[N+](=C1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



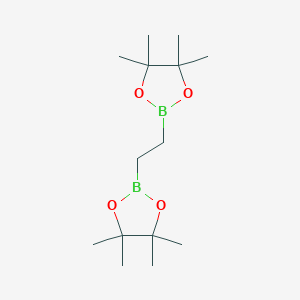
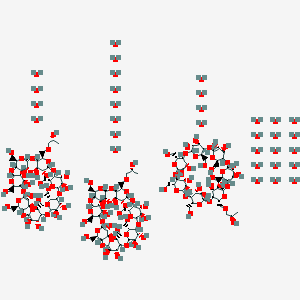
![7-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B114879.png)
![Benzamide,N-methyl-4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)-N-[3-methyl-1-[(2-pyridinylamino)carbonyl]butyl]-,(S)-](/img/structure/B114880.png)
